molecular formula C8H10O2S B172253 Ethyl 2-methylthiophene-3-carboxylate CAS No. 19432-66-7

Ethyl 2-methylthiophene-3-carboxylate

Cat. No.: B172253
CAS No.: 19432-66-7
M. Wt: 170.23 g/mol
InChI Key: GNOBQWZOPPOTMC-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-methylthiophene-3-carboxylate can be achieved through several synthetic routes. One practical method involves the use of TurboGrignard reagents. The process begins with the conversion of 2-methylthiophene to 3-bromo-2-methylthiophene using bromination. The 3-bromo-2-methylthiophene is then subjected to a halogen-magnesium exchange reaction with isopropylmagnesium chloride in the presence of lithium chloride in tetrahydrofuran (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with ethyl chloroformate to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure operational simplicity and safety. The use of strong bases such as n-butyllithium is avoided, and noncryogenic conditions are employed. The overall yield of the process is approximately 52% from commercially available 2-methylthiophene .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Ethyl 2-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 2-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group.

    Ethyl 3-methylthiophene-2-carboxylate: The positions of the methyl and ester groups are reversed.

    2-Methylthiophene-3-carboxylic acid: Lacks the ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBQWZOPPOTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440292
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19432-66-7
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-2-thiophenecarboxylic acid (2.84 g) was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (1.68 ml) and potassium carbonate (2.76 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-methyl-3-thiophenecarboxylic acid ethyl ester (1.84 g). 5-Methyl-2-thiophenecarboxylic acid ethyl ester (1.84 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.31 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred for 1.5 hour over a water bath, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g). 4-Chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g) was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (16 ml) was added. The mixture was stirred at 60° C. for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid (0.98 g) as crystals.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the use of lithium chloride advantageous in the synthesis of ethyl 2-methylthiophene-3-carboxylate?

A1: The research by [] highlights that lithium chloride significantly improves the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium. This acceleration is crucial because 3-bromo-2-methylthiophene is typically unreactive. This method offers a more convenient and potentially scalable route to this compound and other 3-substituted 2-methylthiophenes compared to previous methods requiring strong bases like n-butyllithium. []

Q2: What are the main advantages of the new synthetic process for this compound described in the research?

A2: Both papers emphasize the safety and efficiency of the new process. [, ] Specifically, the method avoids using hazardous reagents like n-butyllithium, simplifies the overall procedure, and eliminates the need for cryogenic conditions. [] This makes the process more practical for large-scale production, as demonstrated by the successful multi-kilogram synthesis. []

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